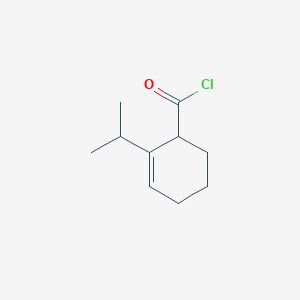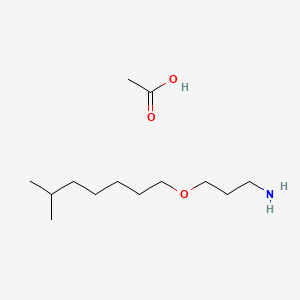
3-(Isooctyloxy)propylammonium acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Isooctyloxy)propylammonium acetate is a chemical compound with the molecular formula C13H29NO3 and a molecular weight of 247.37 g/mol . It is an ionic liquid, which means it is a salt in the liquid state that typically has low volatility and high thermal stability. These properties make it useful in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isooctyloxy)propylammonium acetate can be achieved through a two-step process. The first step involves the reaction of 3-chloropropylamine with isooctanol to form 3-(Isooctyloxy)propylamine. This reaction typically requires a base such as sodium hydroxide and is carried out under reflux conditions. The second step involves the neutralization of 3-(Isooctyloxy)propylamine with acetic acid to form this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Isooctyloxy)propylammonium acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the acetate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride; reactions are often performed in ethanol or methanol.
Substitution: Various nucleophiles such as halides or amines; reactions can be conducted in polar solvents like water or dimethyl sulfoxide.
Major Products Formed
Oxidation: The major products can include carboxylic acids or aldehydes.
Reduction: The primary products are usually alcohols or amines.
Substitution: The products depend on the nucleophile used, resulting in different substituted ammonium salts.
Wissenschaftliche Forschungsanwendungen
3-(Isooctyloxy)propylammonium acetate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis due to its ionic liquid properties.
Biology: Employed in the extraction and purification of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems.
Wirkmechanismus
The mechanism of action of 3-(Isooctyloxy)propylammonium acetate involves its interaction with various molecular targets. As an ionic liquid, it can disrupt the hydrogen bonding network of water, enhancing the solubility of hydrophobic compounds. This property makes it effective in processes like biomass dissolution and organic synthesis . The acetate ion can also act as a nucleophile in chemical reactions, facilitating various transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Isononyloxy)propylammonium acetate
- 3-(Isooctyloxy)propylammonium chloride
- 3-(Isooctyloxy)propylammonium bromide
Uniqueness
Compared to similar compounds, 3-(Isooctyloxy)propylammonium acetate offers unique advantages such as:
- Enhanced Solubility : Its ionic nature improves the solubility of various compounds.
- Thermal Stability : It has a high thermal stability, making it suitable for high-temperature applications.
- Versatility : It can be used in a wide range of chemical reactions and industrial processes.
Eigenschaften
CAS-Nummer |
68379-12-4 |
|---|---|
Molekularformel |
C13H29NO3 |
Molekulargewicht |
247.37 g/mol |
IUPAC-Name |
acetic acid;3-(6-methylheptoxy)propan-1-amine |
InChI |
InChI=1S/C11H25NO.C2H4O2/c1-11(2)7-4-3-5-9-13-10-6-8-12;1-2(3)4/h11H,3-10,12H2,1-2H3;1H3,(H,3,4) |
InChI-Schlüssel |
GSIAFAPJNSNMOA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCOCCCN.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


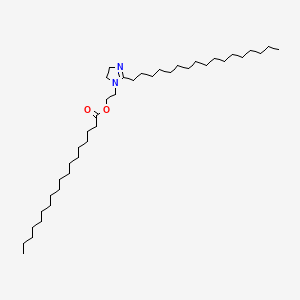

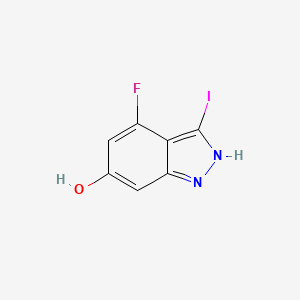




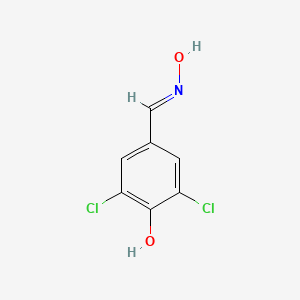
![9,10-Anthracenedione, 1,4-bis[(3-hydroxypropyl)amino]-](/img/structure/B13784372.png)
![[(2-Amino-5-methylphenyl)-lambda~5~-chloranediylidene]dimethanone--iridium (1/1)](/img/structure/B13784376.png)
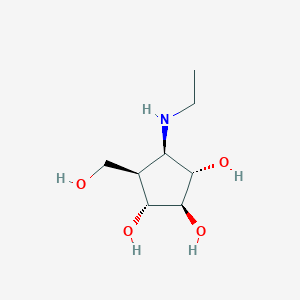
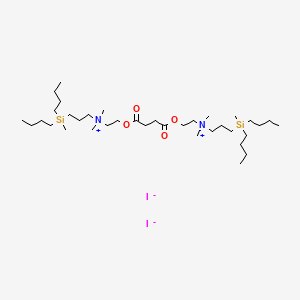
![2-Methyl-2-[(2-methylpropan-2-yl)oxy]propane;3-phenylmethoxy-8-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B13784410.png)
